molecular formula C17H24Cl3N5O2Zn B12717467 Einecs 303-969-0 CAS No. 94232-41-4

Einecs 303-969-0

Cat. No.: B12717467
CAS No.: 94232-41-4
M. Wt: 502.1 g/mol
InChI Key: HMYNEAXBLRZOAU-UHFFFAOYSA-K
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Description

EINECS 303-969-0 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory inventory encompassing chemicals commercially available in the European Union (EU) between January 1, 1971, and September 18, 1981 . As a "phase-in" substance under the EU’s REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) regulation, it requires registration with the European Chemicals Agency (ECHA) to ensure compliance with safety and hazard communication standards . Under REACH, manufacturers and importers must submit detailed toxicological, physicochemical, and environmental fate data for such substances to maintain market access .

Properties

CAS No.

94232-41-4

Molecular Formula

C17H24Cl3N5O2Zn

Molecular Weight

502.1 g/mol

IUPAC Name

zinc;N,N-diethyl-3-methoxy-4-[(6-methoxy-2-methylpyridazin-2-ium-3-yl)diazenyl]aniline;trichloride

InChI

InChI=1S/C17H24N5O2.3ClH.Zn/c1-6-22(7-2)13-8-9-14(15(12-13)23-4)18-19-16-10-11-17(24-5)20-21(16)3;;;;/h8-12H,6-7H2,1-5H3;3*1H;/q+1;;;;+2/p-3

InChI Key

HMYNEAXBLRZOAU-UHFFFAOYSA-K

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=[N+](N=C(C=C2)OC)C)OC.[Cl-].[Cl-].[Cl-].[Zn+2]

Origin of Product

United States

Preparation Methods

The synthesis of o-Tolidine dihydrochloride hydrate typically involves multi-step organic synthesis reactions. One common method includes the preparation of 3,3’-dimethylbenzidine dihydrochloride through a series of reactions involving the reduction of nitro compounds and subsequent purification steps . Industrial production methods often require precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

o-Tolidine dihydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinone derivatives.

    Reduction: It acts as a reducing agent in organic synthesis.

    Substitution: It can participate in electrophilic substitution reactions, particularly in the presence of strong acids or bases.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

o-Tolidine dihydrochloride hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of o-Tolidine dihydrochloride hydrate involves its ability to act as a reducing agent and participate in redox reactions. It interacts with molecular targets through electron transfer processes, which can lead to the formation of reactive intermediates and subsequent chemical transformations. The specific pathways involved depend on the reaction conditions and the presence of other reagents .

Comparison with Similar Compounds

Table 1: Hypothetical Comparison of this compound with Structural Analogs

Property This compound (Predicted) REACH Annex VI Analog A REACH Annex VI Analog B
Tanimoto Similarity 78% 72%
log Kow 2.5–3.8 (estimated) 3.1 2.9
Acute Toxicity (LC50) 10–50 mg/L (QSAR-derived) 15 mg/L 22 mg/L
Regulatory Status Phase-in substance Registered Registered

Coverage in Chemical Space

ERGO reference substances (28 compounds) have been shown to overlap significantly with EINECS chemicals in bioavailability-related physicochemical properties, such as solubility and molecular weight . This suggests that this compound likely occupies a region of chemical space well-represented by existing regulatory datasets, enabling efficient hazard assessment through computational clustering .

Methodological Considerations

  • Data Gaps : Only 54% of EINECS chemicals are classifiable into QSAR-ready categories, leaving substances like botanical extracts or complex mixtures requiring alternative assessment strategies .
  • Validation: RASAR (Read-Across Structure Activity Relationships) models require rigorous validation to minimize false positives/negatives, particularly for high-priority endpoints like carcinogenicity .

Q & A

Q. How to design longitudinal studies assessing environmental persistence of this compound?

  • Methodological Answer : Define sampling intervals (e.g., monthly) across seasons. Control variables (soil pH, microbial activity) using mixed-effects models. Apply predictive modeling (e.g., fugacity-based fate models) to extrapolate long-term impacts .

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